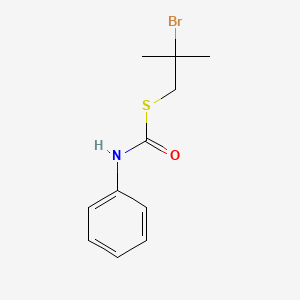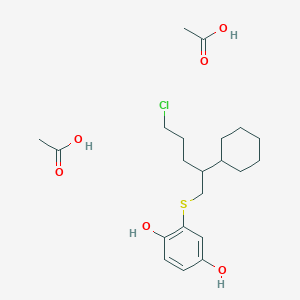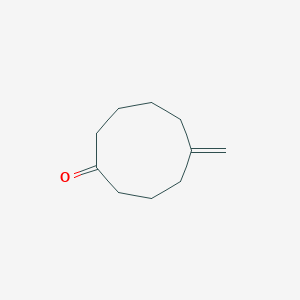![molecular formula C24H15NO2 B14402815 3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione CAS No. 87999-13-1](/img/structure/B14402815.png)
3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione is a heterocyclic compound that belongs to the class of indeno-pyridines This compound is characterized by its unique structure, which includes a pyridine ring fused with an indene moiety and substituted with phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione typically involves multi-step reactions. One common method includes the cyclization of enamidoindenes via the Vilsmeier-Haack formylation, followed by condensation reactions under acidic conditions . Another approach involves the use of heterocyclic ketene aminals and bindone in the presence of acid catalysts like p-TSA in ethanol under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes can be optimized for industrial applications by employing continuous flow reactors and automated synthesis systems to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like N-bromosuccinimide (NBS) to form tetrabromo derivatives.
Reduction: Reduction reactions can be performed using hydride donors to yield reduced forms of the compound.
Substitution: Alkylation reactions using alkyl halides in the presence of bases like NaH can produce C-alkyl derivatives.
Common Reagents and Conditions:
Oxidation: N-bromosuccinimide (NBS) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) with sodium hydride (NaH).
Major Products:
Oxidation: Tetrabromo derivatives.
Reduction: Reduced indeno-pyridine derivatives.
Substitution: C-alkylated indeno-pyridine derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may act as an inhibitor of certain kinases or enzymes involved in inflammatory pathways .
Comparación Con Compuestos Similares
5H-Indeno[1,2-b]pyridine: Shares a similar core structure but lacks the phenyl substitutions.
Spiropyrido[2,1-b][1,3]oxazine-pyrroles: Contains a pyridine ring fused with different heterocyclic systems.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: Another heterocyclic compound with distinct functional groups.
Uniqueness: 3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione is unique due to its specific substitution pattern and the combination of indene and pyridine rings
Propiedades
Número CAS |
87999-13-1 |
|---|---|
Fórmula molecular |
C24H15NO2 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
3,4-diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione |
InChI |
InChI=1S/C24H15NO2/c26-23-18-14-8-7-13-17(18)22-21(23)19(15-9-3-1-4-10-15)20(24(27)25-22)16-11-5-2-6-12-16/h1-14H,(H,25,27) |
Clave InChI |
ZMTZSJSMZOTTOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C(=O)C4=CC=CC=C43)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


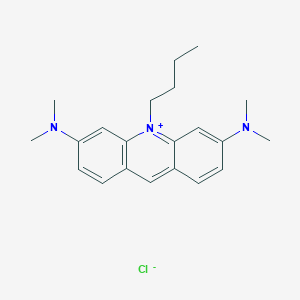
methanone](/img/structure/B14402737.png)
![11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene](/img/structure/B14402743.png)
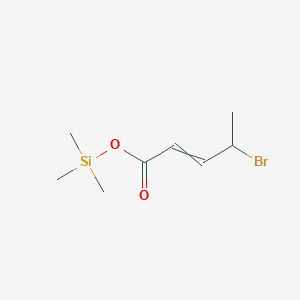

![1,4-Bis[(ethenylsulfanyl)methyl]benzene](/img/structure/B14402768.png)
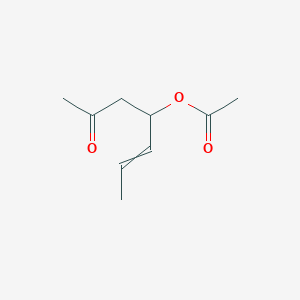
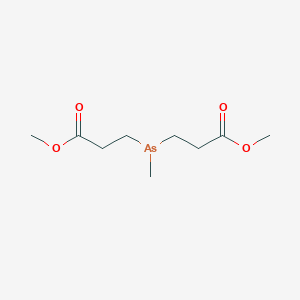
![Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo-](/img/structure/B14402787.png)

![1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one](/img/structure/B14402809.png)
